REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[S:3]([O:6]S(C(F)(F)F)(=O)=O)(=[O:5])=[O:4].O[CH2:17][CH:18]1[CH2:22][O:21][C:20](=[O:23])[CH2:19]1.N1C(C)=CC=CC=1C>C(Cl)Cl>[F:1][C:2]([F:15])([F:14])[S:3]([O:6][CH2:17][CH:18]1[CH2:19][C:20](=[O:23])[O:21][CH2:22]1)(=[O:5])=[O:4]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
OCC1CC(OC1)=O
|
Name
|
|
Quantity
|
7.15 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
111 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was washed with water (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
FC(S(=O)(=O)OCC1COC(C1)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |